molecular formula C25H23NO4 B6310466 (3R)-4-[(9-Fluorenylmethyloxycarbonyl)amino]-3-phenylbutanoic acid CAS No. 1858223-89-8

(3R)-4-[(9-Fluorenylmethyloxycarbonyl)amino]-3-phenylbutanoic acid

Cat. No.: B6310466
CAS No.: 1858223-89-8
M. Wt: 401.5 g/mol
InChI Key: XALWLSKRFCZNFL-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-4-[(9-Fluorenylmethyloxycarbonyl)amino]-3-phenylbutanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protecting group for the amino function, allowing for selective reactions at other sites on the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-[(9-Fluorenylmethyloxycarbonyl)amino]-3-phenylbutanoic acid typically involves the protection of the amino group of the corresponding amino acid with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino acid to form the Fmoc-protected derivative .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids often employs similar synthetic routes but on a larger scale. The use of automated peptide synthesizers has streamlined the production process, allowing for the efficient synthesis of peptides with high purity. The key steps involve the protection of the amino group, coupling reactions to form peptide bonds, and subsequent deprotection to yield the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-4-[(9-Fluorenylmethyloxycarbonyl)amino]-3-phenylbutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include peptides and proteins with specific sequences, which are crucial for various biological and chemical applications.

Scientific Research Applications

(3R)-4-[(9-Fluorenylmethyloxycarbonyl)amino]-3-phenylbutanoic acid is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Mechanism of Action

The mechanism of action of (3R)-4-[(9-Fluorenylmethyloxycarbonyl)amino]-3-phenylbutanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and subsequent reactions at the amino site .

Comparison with Similar Compounds

Similar Compounds

    (3R)-4-[(tert-Butoxycarbonyl)amino]-3-phenylbutanoic acid: Another protected amino acid using the tert-butoxycarbonyl (Boc) group.

    (3R)-4-[(Benzyloxycarbonyl)amino]-3-phenylbutanoic acid: Uses the benzyloxycarbonyl (Cbz) group for protection.

Uniqueness

The Fmoc group offers several advantages over other protecting groups, such as:

Properties

IUPAC Name

(3R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-24(28)14-18(17-8-2-1-3-9-17)15-26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALWLSKRFCZNFL-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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